IC50 = 30 �M, effect on choline uptake in a mouse brain synaptosomal fraction.
a cholinoreceptors agonist; high affinity choline uptake inhibitor., synthetic.
(CH3)4NCl
C4H12ClN
Tetramethylammonium chloride
CAS No.: 75-57-0
Cat. No.: VC21067848
Molecular Formula: C4H12ClN
(CH3)4NCl
C4H12ClN
Molecular Weight: 109.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75-57-0 |
---|---|
Molecular Formula | C4H12ClN (CH3)4NCl C4H12ClN |
Molecular Weight | 109.6 g/mol |
IUPAC Name | tetramethylazanium;chloride |
Standard InChI | InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 |
Standard InChI Key | OKIZCWYLBDKLSU-UHFFFAOYSA-M |
SMILES | C[N+](C)(C)C.[Cl-] |
Canonical SMILES | C[N+](C)(C)C.[Cl-] |
Appearance | colorless crystal powder |
Colorform | Bipyramidal from dilute alcohol White crystalline solid |
Melting Point | 420 °C (decomposes) |
Introduction
Chemical Structure and Properties
Tetramethylammonium chloride is characterized by four methyl groups tetrahedrally attached to a central nitrogen atom with chloride as the counterion. Its chemical formula is (CH₃)₄N⁺Cl⁻, also represented as Me₄N⁺Cl⁻ in scientific literature . As a hygroscopic colorless solid, it readily dissolves in water and polar organic solvents but remains insoluble in ether and chloroform .
The compound exhibits the following key physical and chemical properties:
Property | Value/Description |
---|---|
Molecular Weight | 109.598 g/mol |
Physical Appearance | White crystalline powder |
Solubility | Highly soluble in water and methanol; soluble in hot ethanol; insoluble in ether and chloroform |
Thermal Behavior | Decomposes above 230°C into trimethylamine and methyl chloride |
CAS Registry Number | 75-57-0 |
IUPAC Name | Methanaminium, N,N,N-trimethyl-, chloride |
The compound's structure features a positively charged nitrogen center with four methyl groups in tetrahedral arrangement, balanced by a chloride anion. This structure contributes to its high water solubility and its ability to function as an ionic conductor in solution .
Synthesis and Production Methods
Tetramethylammonium chloride is predominantly synthesized through the reaction of trimethylamine with methyl chloride, as represented by the following reaction :
N(CH₃)₃ + CH₃Cl → N(CH₃)₄⁺Cl⁻
An alternative production method involves the alkylation of ammonium chloride with dimethyl carbonate in the presence of an ionic liquid catalyst . This approach offers potential advantages for certain specialized applications where high purity is required.
Industrial production typically favors the trimethylamine-methyl chloride route due to its efficiency, scalability, and economic viability. The resulting product requires purification to remove potential byproducts and unreacted starting materials.
Applications in Chemical Synthesis
Phase Transfer Catalysis
Tetramethylammonium chloride functions as an effective phase transfer catalyst in organic synthesis, facilitating reactions between compounds in immiscible phases. Its catalytic activity reportedly exceeds that of triphenylphosphine and triethylamine in certain applications . This property makes it particularly valuable in:
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Enhancing reaction efficiency between organic and inorganic compounds
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Facilitating nucleophilic substitution reactions
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Promoting condensation reactions in biphasic systems
A significant application includes its use as a catalyst in the selective chloride/fluoride exchange reaction of activated aryl chlorides with potassium fluoride. Research has demonstrated its effectiveness when the water content in the system is carefully controlled and limited .
Synthetic Intermediate
The compound serves as a synthetic intermediate in the preparation of specialized materials, including liquid crystalline epoxy resins. For instance, in the synthesis of PHBHQ-type thermoset liquid crystalline epoxy resin, tetramethylammonium chloride catalyzes the reaction between p-hydroxybenzoic acid p-hydroquinone ester and epichlorohydrin .
Electrochemical Applications
Tetramethylammonium chloride finds extensive use in electrochemistry, particularly in:
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Development of batteries and fuel cells, where it improves ionic conductivity
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Electrochemical studies requiring stable electrolytes
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Electrolytic preparation of tetramethylammonium hydroxide
The electrolytic preparation of tetramethylammonium hydroxide represents a significant industrial application. In this process, an aqueous solution of tetramethylammonium chloride in the anode compartment undergoes electrolysis. The chloride ions migrate to the anode and discharge to generate chlorine, while tetramethylammonium ions selectively pass through an ion-exchange membrane into the cathode compartment where they combine with hydroxyl ions to form tetramethylammonium hydroxide .
The electrochemical reactions involved are:
Anodic reaction:
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2Cl⁻ - 2e → Cl₂ ↑
Cathodic reaction:
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2H₂O + 2e → H₂ ↑ + 2OH⁻
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2(CH₃)₄N⁺ + 2OH⁻ → 2(CH₃)₄NOH
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2(CH₃)₄NCl + 2H₂O → 2(CH₃)₄NOH + H₂ ↑ + Cl₂ ↑
This method produces tetramethylammonium hydroxide with high purity and minimal environmental impact, as the hydrogen generated can be vented while the chlorine is typically absorbed by alkaline solutions to produce sodium hypochlorite for bleach production .
Biotechnology and Molecular Biology Applications
In biotechnology, tetramethylammonium chloride serves multiple functions:
Cell Culture Applications
The compound helps maintain osmotic balance and improves cell viability in cell culture systems, critical for biopharmaceutical production . Its ability to stabilize cellular environments makes it valuable in maintaining culture integrity during prolonged incubation periods.
Polymerase Chain Reaction Enhancement
At low concentrations (approximately 60mM), tetramethylammonium chloride enhances polymerase chain reaction (PCR) yields and specificity. Research has demonstrated 5-10 fold yield improvements through its ability to stabilize AT base pairs in DNA . This property makes it particularly useful for amplifying DNA sequences with high AT content.
Analytical Chemistry Applications
In analytical chemistry, tetramethylammonium chloride serves as:
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A reagent in chromatographic techniques to enhance separation and detection
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An additive in spectrophotometric analyses
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A component in specialized electrochemical analytical methods
Its high solubility and minimal residue generation make it particularly suitable for analytical applications requiring high purity and clean separation .
Materials Science Applications
Surface Modification
Tetramethylammonium chloride modifies surfaces to enhance properties such as hydrophobicity or biocompatibility, benefiting materials science and medical device development . The quaternary ammonium functionality provides a charged surface that can influence interfacial properties and interactions with biological systems.
Perovskite Solar Cells
Recent research has explored using tetramethylammonium chloride to enhance perovskite solar cell performance through a buried modification approach . This application represents an emerging frontier in renewable energy technology, though specific mechanisms require further investigation.
Humidity-Sensitive Materials
The compound's hygroscopic nature makes it valuable in creating materials sensitive to humidity, including specialized polymers and electronic devices. Its moisture absorption properties help maintain material stability and functionality over extended periods .
Solution Chemistry and Molecular Interactions
Studies of tetramethylammonium chloride in solution reveal fascinating properties. Neutron diffraction research with hydrogen/deuterium isotope substitution on the methyl group hydrogen atoms investigated the distribution of tetramethylammonium ions in aqueous solutions .
The center-center correlation function for tetramethylammonium ions shows a broad distribution of distances with frequent close contacts. This suggests that charge interaction plays a minor role in determining distribution, and the ion behaves more like an apolar solute in solution .
When mixed with urea, tetramethylammonium chloride exhibits slight positive deviations, indicating weaker interactions in the mixture than in pure urea's liquid phase. This behavior contrasts with longer-chain tetraalkylammonium salts . These findings provide insights into its function in various applications and help explain its effectiveness as a phase transfer catalyst.
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